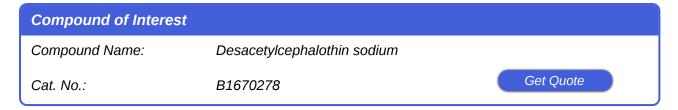


Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Desacetylcephalothin Sodium

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylcephalothin is the major and less active metabolite of Cephalothin, a first-generation cephalosporin antibiotic. The quantitative analysis of **Desacetylcephalothin sodium** is crucial in pharmacokinetic studies, stability testing of Cephalothin sodium drug products, and for quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and specific method for the determination of **Desacetylcephalothin sodium**, often in the presence of the parent drug, Cephalothin sodium, and other degradation products. This application note provides a detailed protocol for the analysis of **Desacetylcephalothin sodium** using a stability-indicating reverse-phase HPLC method.

Chromatographic Conditions

A summary of various reported HPLC methods for the separation and quantification of Cephalothin and its related compounds, including Desacetylcephalothin, is presented in the table below. These methods utilize different mobile phase compositions, columns, and detection wavelengths, offering flexibility for laboratory-specific requirements.



Parameter	Method 1 (Stability- Indicating)	Method 2 (Pharmacokine tic)	Method 3 (USP for Cephalothin)	Method 4 (General Cephalosporin)
Mobile Phase A	Aqueous ammonium phosphate buffer (pH 4.5)	Not specified	17 g/L Sodium Acetate in water with 0.6 mL/L glacial acetic acid (pH 5.9)	Water with 0.7% glacial acetic acid
Mobile Phase B	Acetonitrile	Not specified	Acetonitrile and Alcohol	Ethanol
Composition	Gradient	Not specified	790:150:70 (Buffer:ACN:Alco hol)	70:30 (Aqueous:Ethano I)
Column	Agilent Eclipse XDB-Phenyl, 250 mm x 4.6 mm, 5 μm[1][2]	Reverse-Phase Column	L1 packing (C18), 250 mm x 4.6 mm, 5 μm	Zorbax Eclipse Plus C18
Flow Rate	1.0 mL/min[1][2]	Not specified	Approx. 1.0 mL/min	Not specified
Detection (UV)	238 nm[1][2]	254 nm[3]	254 nm	237 nm[2]
Temperature	Not specified	Not specified	Approx. 40 °C	25°C[2]

Experimental Protocol: Stability-Indicating HPLC Method

This protocol is based on a validated stability-indicating method designed to separate

Desacetylcephalothin sodium from Cephalothin sodium and other degradation products.[1]

[2]

Materials and Reagents

• Desacetylcephalothin sodium reference standard



- · Cephalothin sodium reference standard
- Ammonium phosphate, monobasic
- Phosphoric acid
- Acetonitrile (HPLC grade)
- Water (HPLC grade)

Equipment

- High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV detector.
- Agilent Eclipse XDB-Phenyl, 250 mm x 4.6 mm, 5 μm analytical column.[1][2]
- Data acquisition and processing software.
- Analytical balance
- Volumetric flasks
- Pipettes
- pH meter
- Syringe filters (0.45 μm)

Preparation of Solutions

- Mobile Phase A (Aqueous Ammonium Phosphate Buffer, pH 4.5): Dissolve an appropriate amount of ammonium phosphate in HPLC grade water to a final concentration of approximately 10 mM. Adjust the pH to 4.5 using phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
- Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.



- Standard Solution: Accurately weigh and dissolve an appropriate amount of
 Desacetylcephalothin sodium reference standard in the mobile phase to obtain a known concentration (e.g., 20 μg/mL).
- Sample Solution: Prepare the sample by dissolving the material to be tested in the mobile phase to achieve a concentration within the linear range of the assay. For in-process or stability samples of Cephalothin sodium, a concentration of 500 μg/mL may be used to detect impurities at a level of 0.05%.[1]

Chromatographic Procedure

- System Setup:
 - Install the Agilent Eclipse XDB-Phenyl column and equilibrate with the initial mobile phase composition for at least 30 minutes.
 - Set the flow rate to 1.0 mL/min.[1][2]
 - Set the UV detector wavelength to 238 nm.[1][2]
- Gradient Program:
 - A gradient elution is employed to achieve optimal separation. A representative gradient program is as follows:

Time (min) % Mobile Phase A		% Mobile Phase B	
0	95	5	
20	50	50	
25	50	50	
26	95	5	

| 35 | 95 | 5 |

• Injection: Inject equal volumes (e.g., 10 μ L) of the standard and sample solutions into the chromatograph.[1]



Data Analysis:

- Identify the Desacetylcephalothin peak in the chromatogram based on the retention time of the reference standard.
- Quantify the amount of **Desacetylcephalothin sodium** in the sample by comparing the peak area with that of the standard solution.

System Suitability

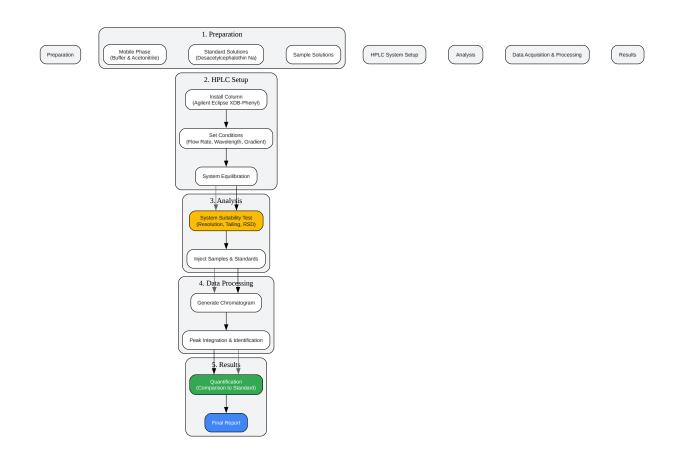
To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis.

- Resolution: The resolution between the Cephalothin and Desacetylcephalothin peaks should be greater than 2.0. In the described stability-indicating method, a resolution of greater than 2.4 was achieved.[1]
- Tailing Factor: The tailing factor for the Desacetylcephalothin peak should not be more than 2.0.
- Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 2.0%.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis for **Desacetylcephalothin sodium**.





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Caption: HPLC analysis workflow for **Desacetylcephalothin sodium**.



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